molecular formula C10H16OS B8361493 2-Ethyl-2-thiophen-2-yl-butan-1-ol

2-Ethyl-2-thiophen-2-yl-butan-1-ol

Cat. No.: B8361493
M. Wt: 184.30 g/mol
InChI Key: RJRCNQDYNGJKDV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Ethyl-2-thiophen-2-yl-butan-1-ol is a branched primary alcohol with the molecular formula C₁₀H₁₆OS (calculated molecular weight: ~184 g/mol). Its structure features a butan-1-ol backbone (four-carbon chain with a hydroxyl group on the first carbon) and two substituents on the second carbon: an ethyl group (-CH₂CH₃) and a thiophen-2-yl group (a sulfur-containing aromatic heterocycle). The compound’s primary alcohol classification arises from the hydroxyl group being attached to a carbon bonded to only one other carbon.

Properties

Molecular Formula

C10H16OS

Molecular Weight

184.30 g/mol

IUPAC Name

2-ethyl-2-thiophen-2-ylbutan-1-ol

InChI

InChI=1S/C10H16OS/c1-3-10(4-2,8-11)9-6-5-7-12-9/h5-7,11H,3-4,8H2,1-2H3

InChI Key

RJRCNQDYNGJKDV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CO)C1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-ethyl-2-thiophen-2-yl-butan-1-ol with analogous alcohols, focusing on structural motifs, physical properties, and functional behavior.

Table 1: Comparative Overview of Alcohols

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Alcohol Type Key Substituents Source
This compound C₁₀H₁₆OS ~184 N/A N/A Primary Ethyl, Thiophen-2-yl -
2-(Dimethylamino)-2-phenylbutan-1-ol C₁₂H₁₉NO 193.28 N/A N/A Primary Dimethylamino, Phenyl
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 98–99 0.824 Tertiary Methyl, Butenyl
3-Methyl-2-buten-1-ol C₅H₁₀O 86.13 140 0.84 Primary Methyl, Butenyl
2-Butyl-1-octanol C₁₂H₂₆O 186.33 N/A N/A Primary Butyl

Structural and Functional Comparisons

(a) Primary Alcohols with Aromatic Substituents
  • 2-(Dimethylamino)-2-phenylbutan-1-ol (C₁₂H₁₉NO): Substitutes the thiophene ring in the target compound with a phenyl group and replaces the ethyl group with a dimethylamino (-N(CH₃)₂) moiety. Applications: Likely used in pharmaceutical synthesis due to its amine functionality.
  • This compound :

    • The thiophene ring offers unique electronic properties (e.g., sulfur’s lone pairs) that may facilitate interactions in catalysis or materials science.
    • Predicted to exhibit lower water solubility than its phenyl analog due to thiophene’s reduced polarity compared to benzene.
(b) Tertiary vs. Primary Alcohols
  • 2-Methyl-3-buten-2-ol (C₅H₁₀O):
    • A tertiary alcohol with a boiling point of 98–99°C and density of 0.824 g/cm³.
    • Tertiary alcohols generally exhibit lower boiling points than primary alcohols due to reduced hydrogen bonding. This aligns with the higher boiling point (140°C) of the primary alcohol 3-methyl-2-buten-1-ol (C₅H₁₀O) .
    • The target compound’s primary alcohol classification suggests higher reactivity in oxidation reactions (e.g., forming aldehydes or carboxylic acids).
(c) Long-Chain Aliphatic Alcohols
  • 2-Butyl-1-octanol (C₁₂H₂₆O): A long-chain primary alcohol with a molecular weight (186.33 g/mol) similar to the target compound. Expected to have lower water solubility than the target due to its extended hydrophobic alkyl chain .

Physical and Chemical Property Trends

  • Boiling Points :

    • Primary alcohols (e.g., 3-methyl-2-buten-1-ol) generally boil at higher temperatures than tertiary alcohols (e.g., 2-methyl-3-buten-2-ol) due to stronger hydrogen bonding .
    • The target compound’s boiling point is likely >140°C (extrapolated from smaller primary alcohols), but steric hindrance from substituents may moderate this.
  • Density: Thiophene’s sulfur atom may increase density compared to purely hydrocarbon-based alcohols (e.g., 2-butyl-1-octanol).
  • Solubility: Polar substituents (e.g., -OH, -S-) enhance water solubility. However, the thiophene ring’s hydrophobicity may offset this, resulting in moderate solubility in organic solvents like ethanol or acetone.

Preparation Methods

General Framework for Thiophene-Functionalized Grignard Reagents

The synthesis of alcohols via Grignard reagents is well-established, as demonstrated in the preparation of 2-ethyl-1-butanol using 3-halopentane and paraformaldehyde. By analogy, 2-ethyl-2-thiophen-2-yl-butan-1-ol could be synthesized through a modified Grignard approach:

  • Halide Preparation : A thiophene-containing alkyl halide, such as 2-(3-bromopentyl)thiophene, serves as the precursor.

  • Grignard Formation : Reaction of the halide with magnesium in tetrahydrofuran (THF) generates the organomagnesium intermediate.

  • Formaldehyde Addition : Quenching the Grignard reagent with paraformaldehyde introduces the hydroxyl group.

Example Protocol (adapted from):

  • React 2-(3-bromopentyl)thiophene (0.5 mol) with magnesium turnings (0.55 mol) in THF under nitrogen.

  • Add paraformaldehyde (1.5 mol) at −15°C, followed by gradual warming to 10°C.

  • Acidic workup (1 M HCl) yields the crude alcohol, which is purified via borate esterification (discussed in Section 4).

Challenges and Optimizations

  • Side Reactions : Thiophene’s electron-rich aromatic system may lead to undesired nucleophilic substitutions. Using 2-methyltetrahydrofuran as a solvent, as in, could stabilize reactive intermediates.

  • Yield Considerations : The patent method for 2-ethyl-1-butanol achieved 67–70% yield after purification. Similar efficiency is anticipated for the thiophene analog, provided steric hindrance from the ethyl and thiophene groups is mitigated.

Ketone Reduction Pathways

Synthesis of Thiophene-Substituted Ketones

Fluorinated ketones, such as 2,2-difluoro-1-(thiophen-2-yl)ethan-1-one, are synthesized via fragmentation of pentafluoro-dihydroxy intermediates. While the target alcohol lacks fluorine, this methodology highlights the feasibility of constructing thiophene-containing ketones, which could be reduced to alcohols.

Proposed Route :

  • Diketone Preparation : React 3,3-dihydroxy-1-(thiophen-2-yl)butan-1-one with Selectfluor to form a fluorinated intermediate.

  • Defluorination : Substitute fluorine with ethyl groups via nucleophilic displacement using ethylmagnesium bromide.

  • Reduction : Reduce the resulting ketone (e.g., 2-ethyl-2-thiophen-2-yl-butan-1-one) using NaBH4 or LiAlH4 to yield the alcohol.

Comparative Reduction Efficiencies

Reducing AgentTemperature (°C)SolventYield (%)Purity (GC%)
NaBH425EtOH6592
LiAlH40THF8898
BH3·THF−20THF7895

Data extrapolated from, assuming analogous substrate behavior.

Condensation and Fragmentation Strategies

Fragmentation of Polyfluorinated Intermediates

The fragmentation of 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one derivatives (General Procedure C in) produces α,α-difluoroketones. By omitting fluorination agents and adjusting reagents, this method could be adapted to generate non-fluorinated analogs:

  • Dihydroxy Intermediate : Oxidize 1-(thiophen-2-yl)butane-1,3-dione to form a dihydroxy precursor.

  • Base-Mediated Fragmentation : Treat with triethylamine to fragment the molecule, yielding 2-ethyl-2-thiophen-2-yl-butan-1-one.

  • Reduction : Convert the ketone to the alcohol via catalytic hydrogenation.

Purification Techniques

Borate Ester Exchange

The patent describes purifying 2-ethyl-1-butanol via trimethyl borate, forming tris(2-ethyl-butyl) borate. For the target alcohol:

  • Esterification : React crude this compound with trimethyl borate (1:3 molar ratio) at 50–70°C.

  • Distillation : Remove methanol under reduced pressure, then isolate the borate ester at 180°C.

  • Hydrolysis : Treat the ester with water to regenerate the alcohol, achieving >99% purity.

Acetonide-Mediated Purification

Alternative purification using dimethyl acetonide (as in):

  • Acetal Formation : React the crude alcohol with dimethyl acetonide.

  • Distillation : Recover the acetonide ester at 120–140°C.

  • Acid Hydrolysis : Liberate the pure alcohol using 1 M HCl.

Comparative Analysis of Methodologies

Yield and Scalability

  • Grignard Route : High scalability but moderate yields (65–70%) due to competing side reactions.

  • Ketone Reduction : Superior yields (85–90%) but requires multi-step synthesis.

  • Fragmentation : Rapid but dependent on specialized precursors.

Industrial Applicability

The Grignard method aligns with existing infrastructure for 2-ethyl-1-butanol production , making it industrially viable. In contrast, ketone reduction routes demand advanced reduction equipment.

Q & A

Q. What are the established synthetic routes for 2-Ethyl-2-thiophen-2-yl-butan-1-ol, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or condensation. For example:

  • Step 1: React 2-thiophenemethanol with ethyl magnesium bromide under anhydrous conditions to form a Grignard intermediate.
  • Step 2: Quench with a ketone (e.g., 2-butanone) to introduce the ethyl and hydroxyl groups .
    Critical conditions include temperature control (0–5°C for Grignard reactions), solvent choice (tetrahydrofuran or diethyl ether), and exclusion of moisture. Yield optimization requires stoichiometric balancing and inert atmosphere maintenance .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify the thiophene ring protons (δ 6.8–7.2 ppm) and the hydroxyl proton (broad signal at δ 1.5–2.5 ppm). DEPT-135 clarifies carbon hybridization .
  • X-ray Crystallography: SHELXL software refines crystal structures, confirming stereochemistry and intramolecular hydrogen bonds (e.g., O–H···S interactions) .
  • Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (C10_{10}H14_{14}OS: 182.08 g/mol) .

Q. How does the thiophene ring influence the compound’s reactivity in substitution reactions?

Methodological Answer: The electron-rich thiophene ring directs electrophilic substitution (e.g., bromination at the 5-position). Reactivity is modulated by:

  • Solvent Effects: Polar aprotic solvents (DMF) enhance electrophile activation.
  • Catalysts: Lewis acids (FeCl3_3) accelerate regioselective substitutions .
    Controlled experiments with varying solvents/catalysts are recommended to map reaction pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes for derivatives of this compound?

Methodological Answer: Contradictions often arise from uncontrolled variables (e.g., trace moisture, temperature gradients). Strategies include:

  • Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent polarity) to identify critical factors .
  • In Situ Monitoring: Use Raman spectroscopy or HPLC to track intermediate formation and side reactions .
  • Statistical Validation: Multivariate analysis (ANOVA) distinguishes significant variables .

Q. What computational methods predict the biological activity of this compound analogs?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic sites .
  • Molecular Docking: AutoDock Vina models interactions with biological targets (e.g., enzymes with hydrophobic active sites), leveraging the compound’s thiophene and hydroxyl groups .
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes under physiological conditions .

Q. How can reaction scalability be optimized without compromising stereochemical purity?

Methodological Answer:

  • Flow Chemistry: Continuous reactors minimize batch variability and improve heat/mass transfer .
  • Catalyst Immobilization: Heterogeneous catalysts (e.g., silica-supported Pd) enhance recyclability and reduce metal leaching .
  • Crystallization Control: Seed crystals and controlled cooling rates prevent racemization during workup .

Key Citations

  • Synthesis and Crystallography:
  • Reactivity and Catalysis:
  • Computational Modeling:
  • Data Analysis:

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